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Compound of Interest

2-(2-Methoxyethoxy)-5-
Compound Name:
methylphenol

Cat. No.: B8176744

Get Quote

Executive Summary & Compound Identity

2-(2-Methoxyethoxy)-5-methylphenol is a specialized phenolic ether intermediate,

structurally distinct from common congeners like Creosol (2-methoxy-5-methylphenol). Its
specific substitution pattern—featuring a glycol ether side chain at the ortho position relative to
the phenolic hydroxyl—imparts unique solubility and thermal properties critical for its use as a
pharmaceutical intermediate or functional monomer.

Unlike simple methoxyphenols, the presence of the 2-methoxyethoxy moiety introduces
additional hydrogen bond acceptor sites and increases conformational flexibility, significantly
altering the thermodynamic landscape (enthalpy of fusion, heat capacity, and lipophilicity).

Chemical Identity Table
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Attribute Detail
Chemical Name 2-(2-Methoxyethoxy)-5-methylphenol
CAS Number 2361312-04-9

Molecular Formula

Molecular Weight 182.22 g/mol

SMILES Cclcc(O)c(0OCCOC)ecl

Alkoxy-substituted Phenol / Glycol Ether
Structural Class

Derivative

Theoretical Thermodynamic Baseline

In the absence of historical experimental data for this specific New Chemical Entity (NCE), we
establish a theoretical baseline using Group Contribution Methods (Joback and molecular
mechanics). These values serve as the initial bounds for experimental validation.

Predicted Thermodynamic Parameters

Values estimated via Joback Method and consensus molecular modeling.
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Property

Predicted Value

Confidence Interval

Mechanistic Insight

Boiling Point (

)

285°C £ 15°C

High

Elevated vs. Creosol (

C) due to increased
MW and ether chain
polarity.

Melting Point (

)

35°C -45°C

Medium

Likely a low-melting
solid or viscous liquid
at RT due to
disruption of crystal
packing by the flexible

ethoxy chain.

Enthalpy of

Vaporization (

)

62.5 kJ/mol

Medium

Driven by
intermolecular H-
bonding (Phenol -OH)
and dipole

interactions.

LogP (Octanol/Water)

18-21

High

The hydrophilic glycol
ether chain lowers
LogP compared to 5-
methylphenol (LogP
~2.5).

Water Solubility

~5-10 g/L

Medium

Significantly higher
than alkylphenols due
to the ether oxygen

acceptors.
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Expert Insight: The critical thermodynamic deviation in this molecule is the intramolecular
hydrogen bond potential between the phenolic proton and the ether oxygen in the ortho chain.
This interaction often lowers the boiling point slightly relative to intermolecular predictions and

stabilizes the molecule against oxidative degradation.

Experimental Analysis Protocols

To validate the theoretical baseline, the following self-validating experimental workflows are
required. These protocols are designed to generate regulatory-grade thermodynamic data
(e.g., for IND filings).

Thermal Analysis Workflow (DSC/TGA)
Objective: Determine precise melting point (

), glass transition (

), and thermal stability (

)

Protocol:

o Sample Prep: Hermetically seal 2-5 mg of 2-(2-Methoxyethoxy)-5-methylphenol in an
aluminum pan.

 Instrument: Differential Scanning Calorimetry (DSC) with TGA coupling.
e Cycle:
o Equilibrate at -40°C.

o Ramp 10°C/min to 150°C (First Heat) -> Observe
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and volatile loss.

o Cool 10°C/min to -40°C -> Observe crystallization (

) or glass transition (
).
o Ramp 10°C/min to 300°C (Second Heat).

¢ Validation: If mass loss >1% before

in TGA, the sample is solvated. Dry under vacuum and re-run.

Solubility & pKa Determination Workflow

Objective: Establish thermodynamic solubility and ionization constants for formulation buffers.

Protocol:

Method: Shake-flask method followed by HPLC-UV quantification.

Media: Water, 0.1N HCI, Phosphate Buffer (pH 6.8), Ethanol.

Equilibration: 24 hours at 25°C and 37°C.

pKa Measurement: Potentiometric titration using a Sirius T3 or equivalent.

o Expected pKa: ~10.0 (Typical for phenols, potentially slightly higher due to electron-
donating alkoxy group).

Visualization: Characterization Logic

The following diagram illustrates the decision matrix for characterizing this compound, ensuring
data integrity before thermodynamic constants are finalized.
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Caption: Workflow for validating thermodynamic data. Purity verification is a mandatory
prerequisite to prevent impurity-driven depression of melting points.

Critical Analysis: Stability & Reactivity

For drug development, the thermodynamic stability of the ether linkage and the phenolic ring is

paramount.

Oxidative Thermodynamics

Phenols are susceptible to oxidation to quinones. The 5-methyl group activates the ring,
making it slightly more prone to oxidation than unsubstituted phenol, but the 2-alkoxy group
provides some steric protection.

o Recommendation: Store under Argon/Nitrogen at 2-8°C.
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e Monitoring: Use HPLC to detect the formation of quinone methides (colored impurities) over
time.

Thermal Degradation Pathway

At temperatures >250°C (approaching boiling), the ether linkage (

) is the weakest thermodynamic point.

e Mechanism: Radical cleavage of the ethyl bridge.
o Impact: TGA data should show a sharp weight loss onset (

) around 260-290°C. If weight loss occurs earlier (<150°C), it indicates residual solvent or
moisture (hygroscopicity of the glycol chain).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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